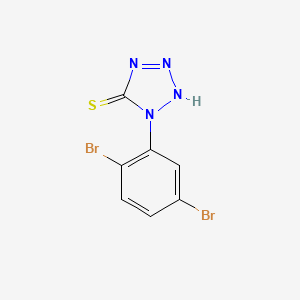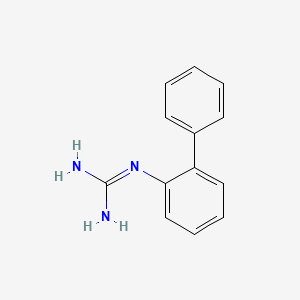
1-(2-Biphenylyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Biphenylyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a biphenyl group attached to a guanidine moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Biphenylyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-biphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Another method involves the use of transition metal-catalyzed guanylation reactions, where the guanidine moiety is introduced via C-N bond formation . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Biphenylyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens).
Wissenschaftliche Forschungsanwendungen
1-(2-Biphenylyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Biphenylyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Biphenylyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine moiety, leading to variations in their chemical reactivity and biological activity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer unique properties compared to acyclic guanidines.
Thiourea derivatives: These compounds are structurally similar but contain sulfur instead of oxygen, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of a biphenyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(2-phenylphenyl)guanidine |
InChI |
InChI=1S/C13H13N3/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChI-Schlüssel |
WQHHFKZMSOKKOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


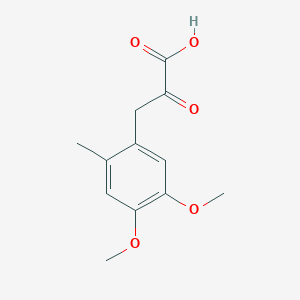
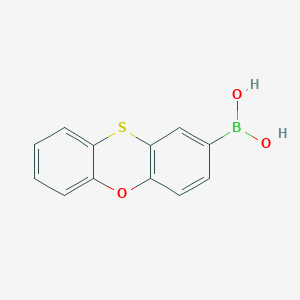
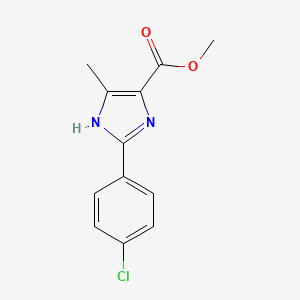

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)


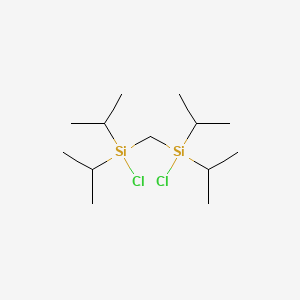

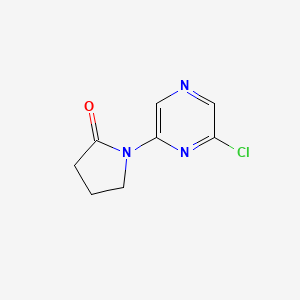

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
